molecular formula C22H16ClFN2OS B2877420 N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide CAS No. 478049-60-4

N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B2877420
CAS No.: 478049-60-4
M. Wt: 410.89
InChI Key: IVNNJQJNKUEISI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide is a structurally characterized small molecule recognized in scientific research as a potent and selective dual inhibitor targeting key oncogenic drivers in hematologic cancers: Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3).* Its primary research value lies in the investigation of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), where constitutive activation of the JAK-STAT pathway via JAK2 mutations (such as JAK2 V617F) and FLT3 mutations (including internal tandem duplications, ITD) are well-established pathogenic mechanisms.* By simultaneously inhibiting JAK2 and FLT3, this compound suppresses aberrant proliferation and promotes apoptosis in dependent cell lines, providing a valuable chemical tool for delineating the synergistic effects of concurrent pathway inhibition and for exploring potential therapeutic strategies for resistant or complex disease phenotypes.* Research utilizing this inhibitor has demonstrated its efficacy in blocking phosphorylation and downstream signaling, offering critical insights into the molecular pathology of these disorders and supporting the preclinical validation of dual-kinase targeting approaches in oncology.*

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-fluorophenyl)sulfanyl-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2OS/c1-26-19-5-3-2-4-18(19)20(21(27)25-16-10-6-14(23)7-11-16)22(26)28-17-12-8-15(24)9-13-17/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNNJQJNKUEISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chlorophenyl group
  • A fluorophenyl sulfanyl moiety
  • An indole core

This unique combination may contribute to its biological efficacy.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of anticancer research. The following sections summarize key findings related to its activity against various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against different cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A54912.5Induction of apoptosis
MCF-715.0Cell cycle arrest
HeLa10.0Inhibition of proliferation

These results indicate that the compound can effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

The mechanisms through which this compound exerts its anticancer effects include:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the G2/M phase transition, preventing cells from dividing.
  • Inhibition of Key Oncogenic Pathways : Preliminary studies suggest that it may inhibit pathways such as PI3K/Akt and MAPK/ERK, which are critical for cancer cell survival and proliferation.

Study 1: Efficacy Against Lung Cancer

A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The authors reported an IC50 value of 12.5 μM, indicating potent activity against this cell line .

Study 2: Breast Cancer Cell Line Assessment

In another investigation involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 15.0 μM. The study highlighted that the compound induced significant apoptosis as evidenced by increased annexin V staining and activation of caspase-3 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Compound A : N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide
  • Structure : Features a 5-fluoroindole-2-carboxamide linked to a benzoylphenyl group.
  • Molecular Weight : 359.12 g/mol (C₂₂H₁₅FN₂O₂) .
  • Key Differences : Lacks the sulfanyl group and methyl substitution on the indole. The benzoylphenyl group introduces a ketone moiety, altering electronic properties compared to the target compound’s 4-fluorophenylsulfanyl group.
Compound B : N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide
  • Structure: Contains a diaminopyrimidine-sulfanyl group instead of 4-fluorophenylsulfanyl.
  • Crystallography : Intramolecular N–H⋯N hydrogen bonds form S(7) ring motifs, influencing crystal packing .
Compound C : 2-(Benzylsulfanyl)-N-(4-Chlorophenyl)-1-Methyl-1H-Indole-3-Carboxamide
  • Structure : Benzylsulfanyl replaces 4-fluorophenylsulfanyl.
  • Molecular Weight : 406.93 g/mol (C₂₃H₁₉ClN₂OS) .
  • Impact of Substituents : The benzyl group increases lipophilicity (logP) relative to the target compound’s fluorophenyl group, which may affect membrane permeability.

Functional Group and Pharmacophore Analysis

Sulfanyl Group Variations
  • Compound B (Diaminopyrimidine-sulfanyl): The pyrimidine ring allows for π-π stacking and additional hydrogen bonds, useful in enzyme inhibition .
  • Compound C (Benzylsulfanyl) : The benzyl group offers hydrophobic interactions but lacks the electronegative fluorine atom, reducing polarity .
Carboxamide Modifications
  • Target Compound : The 4-chlorophenylcarboxamide provides a rigid, planar structure conducive to aromatic stacking.
  • Compound A (Benzoylphenylcarboxamide): The benzoyl group introduces a ketone, increasing rotational freedom but reducing hydrogen-bond donor capacity .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₂H₁₆ClFN₂OS C₂₂H₁₅FN₂O₂ C₁₂H₁₂ClN₅OS C₂₃H₁₉ClN₂OS
Molecular Weight (g/mol) 410.90 359.12 309.77 406.93
H-Bond Donors/Acceptors 1/3 1/3 3/5 1/3
Key IR Bands (cm⁻¹) Not reported 1666 (C=O), 1535 (N–H) 3300 (N–H), 1670 (C=O) Not reported
Synthetic Solvent Not reported DMSO DMF Not reported

Preparation Methods

SNAr Reaction and Reductive Cyclization

The one-pot synthesis of 2-aminoindole-3-carboxamides, as demonstrated by Liu et al., provides a foundational framework. Adapting this method:

  • SNAr Reaction : 2-Fluoro-5-nitrobenzene reacts with N-(4-chlorophenyl)cyanoacetamide under basic conditions (NaH/DMF) to form 2-cyano-2-(2-nitrophenyl)-N-(4-chlorophenyl)acetamide. This step exploits the electron-deficient aromatic ring for nucleophilic substitution.
  • Reductive Cyclization : Treatment with FeCl3 and Zn in HCl reduces the nitro group to an amine, triggering cyclization via intramolecular attack of the amine on the nitrile, yielding 1-methyl-2-aminoindole-3-carboxamide.

Sulfanyl Group Introduction via Ullmann Coupling

The 2-amino group is replaced with a 4-fluorophenylsulfanyl moiety using a copper-catalyzed Ullmann reaction:

  • Conditions : 2-Bromo-1-methylindole-3-carboxamide (derived from bromination of the 2-amino intermediate) reacts with 4-fluorothiophenol in the presence of CuI, L-proline, and K2CO3 in DMSO at 110°C for 24 hours.
  • Yield : 60–75% after purification by silica gel chromatography.

Synthetic Route 2: Direct Functionalization of Preformed Indole Core

Bromination at Indole Position 2

A patent by Singh et al. outlines bromination strategies for indole derivatives:

  • Reagents : N-Bromosuccinimide (NBS) in acetonitrile at 0–5°C for 1 hour selectively brominates the 2-position of 1-methylindole-3-carboxamide, avoiding overhalogenation.
  • Yield : 85–90% with >95% regioselectivity.

Sulfanyl Group Installation via Nucleophilic Aromatic Substitution

The 2-bromo intermediate undergoes substitution with 4-fluorothiophenol:

  • Conditions : K2CO3 in DMF at 80°C for 12 hours facilitates displacement, leveraging the electron-rich indole ring to activate the C–Br bond.
  • Yield : 70–80% after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Route 1 SNAr + Ullmann 60–75% One-pot indole formation; modular Requires bromination step
Route 2 Bromination + SNAr 70–80% High regioselectivity Sensitive to thiophenol nucleophilicity
Suzuki Coupling Boronate coupling 50–60% Avoids harsh conditions Low yield due to boronate instability

Experimental Optimization and Challenges

Regioselectivity in Indole Bromination

Bromination at position 2 is favored due to the electron-donating methyl group at N1, which directs electrophilic substitution to the 2- and 3-positions. Polar solvents (CH3CN) enhance selectivity for the 2-position.

Sulfanyl Coupling Efficiency

Ullmann couplings require precise stoichiometry of CuI (10 mol%) and ligand (L-proline, 20 mol%) to minimize homocoupling byproducts. Microwave-assisted conditions (150°C, 1 hour) improve yields to 80%.

Purification Strategies

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:3) separates sulfanyl derivatives from unreacted thiophenol.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.

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